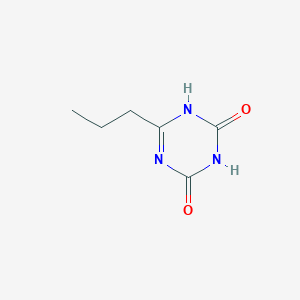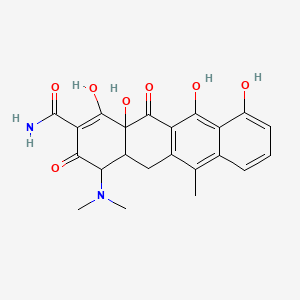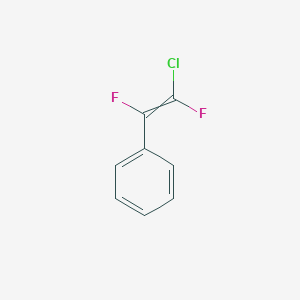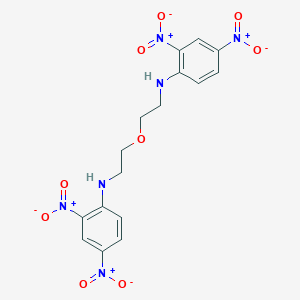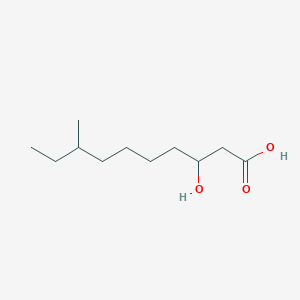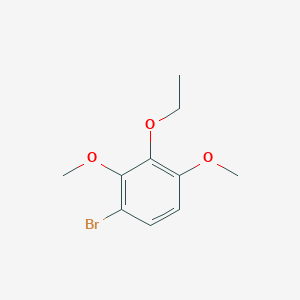
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine is an organic compound with a complex structure It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a dimethylpropan-1-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 3-ethylphenyl derivatives with appropriate amine precursors. One common method involves the alkylation of 3-ethylphenyl compounds with 2,2-dimethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The process may also involve purification steps such as distillation or crystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives. Substitution reactions may result in the formation of various substituted derivatives.
科学研究应用
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: It is studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Ethylacetophenone: This compound shares a similar ethylphenyl structure but differs in the presence of a ketone group instead of the amine moiety.
3-Ethylphenyl-2-propen-1-one: This compound also contains an ethylphenyl group but has a propenone moiety instead of the dimethylpropan-1-amine group.
Uniqueness
1-(3-Ethylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
1-(3-ethylphenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-5-10-7-6-8-11(9-10)12(14)13(2,3)4/h6-9,12H,5,14H2,1-4H3 |
InChI 键 |
YJVBJCPATHRFCM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)C(C(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)
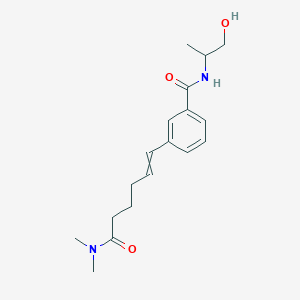
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
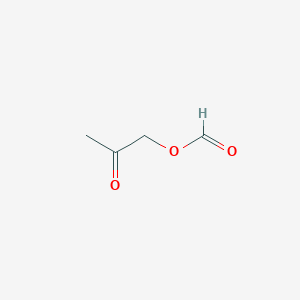
![4-(Trifluoromethoxy)-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14080068.png)
